molecular formula C11H14ClN3O B8348316 5-[(3-Chloropyridin-2-yl)amino]-1-methylpiperidin-2-one

5-[(3-Chloropyridin-2-yl)amino]-1-methylpiperidin-2-one

Cat. No.: B8348316
M. Wt: 239.70 g/mol
InChI Key: ZABGOBDCSKKBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Chloropyridin-2-yl)amino]-1-methylpiperidin-2-one is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

5-[(3-chloropyridin-2-yl)amino]-1-methylpiperidin-2-one

InChI

InChI=1S/C11H14ClN3O/c1-15-7-8(4-5-10(15)16)14-11-9(12)3-2-6-13-11/h2-3,6,8H,4-5,7H2,1H3,(H,13,14)

InChI Key

ZABGOBDCSKKBEU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1=O)NC2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 10 ml MW vial, Pd2((dba)3 (10.85 mg, 0.01 mmol), 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (14.56 mg, 0.02 mmol), sodium 2-methylpropan-2-olate (261 mg, 2.71 mmol), 5-amino-1-methylpiperidin-2-one (200 mg, 1.56 mmol) and 2-bromo-3-chloropyridine (300 mg, 1.56 mmol) mixed in toluene (3 mL) to give a brown suspension. The mixture was degassed with N2 bubbling for 5 min, then the vial was capped and the reaction stirred at 115°C in an oil-bath for 1h then to rt for 2h. LC-MS 1h: 15% product. LC-MS o/n: 19% product. The reaction was cooled to rt and the solvent was evaporated. The residue was purified by automated flash chromatography on a 50g column. A gradient from 20% to 100% of EtOAc in heptane over 20CV was used as mobile phase. The product was collected using the wavelength 307 and 241 nm. Product was not found in any of the fractions, reaction discarded.
Quantity
0.00271 mol
Type
reagent
Reaction Step One
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0.003 L
Type
solvent
Reaction Step Two
Quantity
0.00156 mol
Type
reactant
Reaction Step Three
Quantity
0.00156 mol
Type
reactant
Reaction Step Four

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